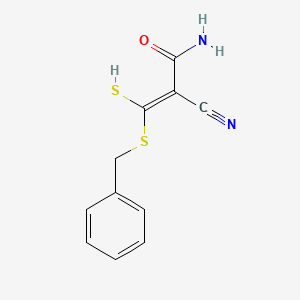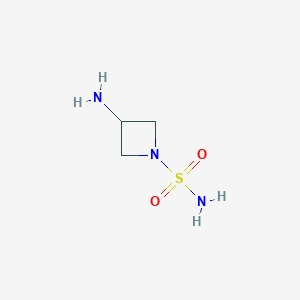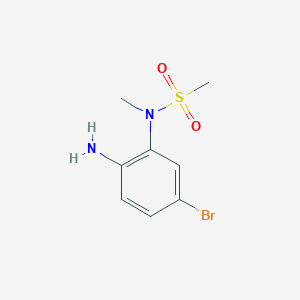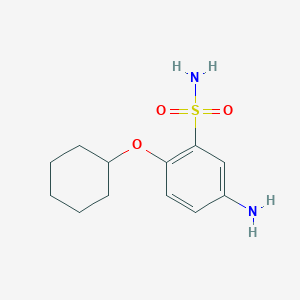
N-Boc-5-bromo-2-fluoro-DL-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-5-bromo-2-fluoro-DL-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 2-position on the phenyl ring, along with a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-5-bromo-2-fluoro-DL-phenylalanine typically involves the following steps:
Protection of the amino group: The amino group of phenylalanine is protected using a tert-butoxycarbonyl (Boc) group.
Bromination: The phenyl ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS).
Fluorination: The 2-position of the phenyl ring is fluorinated using a fluorinating agent like Selectfluor.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-5-bromo-2-fluoro-DL-phenylalanine undergoes various chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products
The major products formed from these reactions include substituted phenylalanine derivatives and the free amino acid after deprotection.
Aplicaciones Científicas De Investigación
N-Boc-5-bromo-2-fluoro-DL-phenylalanine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Boc-5-bromo-2-fluoro-DL-phenylalanine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The Boc protecting group ensures the compound’s stability and solubility during chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-5-bromo-2-fluoro-L-phenylalanine: Similar structure but with a different stereochemistry.
N-Boc-5-chloro-2-fluoro-DL-phenylalanine: Contains a chlorine atom instead of bromine.
N-Boc-5-bromo-2-chloro-DL-phenylalanine: Contains a chlorine atom instead of fluorine.
Uniqueness
N-Boc-5-bromo-2-fluoro-DL-phenylalanine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and as a precursor in the synthesis of novel compounds.
Propiedades
Fórmula molecular |
C14H17BrFNO4 |
|---|---|
Peso molecular |
362.19 g/mol |
Nombre IUPAC |
3-(5-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) |
Clave InChI |
GMCNCAWDRLFCEF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B12068862.png)

![4-Chloro-5-iodo-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12068867.png)









![Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]-](/img/structure/B12068944.png)

